molecular formula C18H15FN4 B4168871 7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4168871
M. Wt: 306.3 g/mol
InChI Key: MIIKAQAPMKKVIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the reaction of an appropriate precursor with a triazole under suitable conditions . The exact method can vary depending on the specific substituents present on the triazole and pyrimidine rings.


Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a fused triazole and pyrimidine ring. This core structure can be modified with various substituents, which can significantly influence the compound’s properties .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, depending on the substituents present on the rings. These reactions can be used to further modify the compound or to activate it for certain applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of a triazolopyrimidine can vary widely depending on its specific structure. Factors such as the substituents on the rings, the presence of additional functional groups, and the overall shape and size of the molecule can all influence its properties .

Mechanism of Action

The mechanism of action of a triazolopyrimidine would depend on its specific structure and the application it’s being used for. For example, some triazolopyrimidines have been studied for their potential as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with a specific triazolopyrimidine would depend on its particular structure. Some general precautions would likely include avoiding ingestion, inhalation, or contact with skin or eyes .

Future Directions

The study of triazolopyrimidines is a promising area of research, with potential applications in areas such as medicinal chemistry and materials science . Future work could involve the synthesis and study of new triazolopyrimidine derivatives, as well as investigations into their mechanisms of action and potential uses.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4/c1-12-5-7-13(8-6-12)16-10-17(14-3-2-4-15(19)9-14)23-18(22-16)20-11-21-23/h2-11,17H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIKAQAPMKKVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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